molecular formula C14H21NO4 B13948912 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate CAS No. 64059-09-2

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate

Cat. No.: B13948912
CAS No.: 64059-09-2
M. Wt: 267.32 g/mol
InChI Key: DZJTUNPUCLMFDQ-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2) is a carbamate derivative with the molecular formula C₁₄H₂₁NO₄ and a molecular weight of 267.32 g/mol . Its structure features an isopropoxy group and an o-tolyloxy (2-methylphenoxy) substituent on a propanol backbone, terminated by a carbamate functional group. Key physical properties include a density of 1.099 g/cm³, boiling point of 428.4°C, and flash point of 185.5°C . Predicted collision cross-section (CCS) values for its adducts range from 162.5–171.3 Ų, indicating moderate molecular size and polarity .

Properties

CAS No.

64059-09-2

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

[1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-yl] carbamate

InChI

InChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16)

InChI Key

DZJTUNPUCLMFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate generally involves multi-step organic reactions incorporating:

  • Introduction of the isopropoxy group at position 1 of the propanol backbone.
  • Attachment of the o-tolyloxy substituent at position 3.
  • Formation of the carbamate moiety at position 2.

A typical approach includes nucleophilic substitution or coupling reactions where o-tolyl derivatives react with propanol derivatives under basic conditions, followed by carbamate formation.

Reaction Scheme Overview

Step Reactants Conditions Solvent Notes
1 Epichlorohydrin + o-tolyloxy nucleophile Base (e.g., K₂CO₃) Polar aprotic solvent (DMF, THF) Nucleophilic substitution to form 3-(o-tolyloxy)-1-chloropropanol intermediate
2 Intermediate + isopropanol or isopropoxy group source Basic conditions, 60–80°C Dichloromethane or toluene Introduction of isopropoxy group at position 1
3 Resulting di-substituted propanol + carbamoyl chloride or equivalent Base (e.g., triethylamine) Inert solvent (e.g., dichloromethane) Carbamate formation at position 2

This sequence may be modified depending on the availability of starting materials and desired purity.

Detailed Reaction Conditions

  • Base Selection: Sodium hydroxide, potassium carbonate, or triethylamine are commonly used to facilitate nucleophilic substitution and carbamate formation by deprotonating hydroxyl groups and scavenging liberated acids.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution due to their ability to dissolve both organic and ionic species and stabilize transition states.
  • Temperature: Typical reaction temperatures range from room temperature to 80°C, optimizing reaction rates while minimizing side reactions.
  • Catalysts: In some industrial processes, palladium on carbon (Pd/C) catalysts are employed to enhance coupling efficiency, especially in continuous flow reactors.

Industrial Scale Considerations

Industrial synthesis often utilizes continuous flow reactors to optimize reaction kinetics and yield. Purification is achieved by distillation or recrystallization, ensuring removal of unreacted starting materials and side products.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradient is commonly used to separate the target compound from impurities.
  • Recrystallization: Applied to obtain high-purity crystalline product, typically from solvents like ethanol or acetone.
  • Distillation: Used for volatile intermediates or final products with suitable boiling points.

Structural Characterization

Technique Key Features Detected Typical Data for 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate
Nuclear Magnetic Resonance (NMR) Proton and carbon environments Aromatic protons (δ 6.8–7.2 ppm), isopropoxy methyl groups (δ 1.0–1.2 ppm), carbamate NH signals
Infrared Spectroscopy (IR) Functional groups Broad hydroxyl stretch (~3400 cm⁻¹), carbamate C=O stretch (~1700 cm⁻¹), ether C–O stretch (~1100 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation ESI-MS showing [M+H]+ at m/z 268.15, consistent with molecular formula C14H21NO4
Elemental Analysis Composition verification Carbon, hydrogen, nitrogen content matching theoretical values

Data Tables Summarizing Key Parameters

Parameter Value Source/Notes
Molecular Formula C14H21NO4 Chemical databases
Molecular Weight 267.32 g/mol Calculated from formula
Density 1.099 g/cm³ Experimental data
Boiling Point 428.4 °C at 760 mmHg Literature data
Flash Point 185.5 °C Safety data
Reaction Temperature Range 20–80 °C Optimized for substitution reactions
Common Solvents DMF, THF, dichloromethane, toluene Solubility and reaction medium
Bases Used K₂CO₃, NaOH, triethylamine Facilitate nucleophilic substitution and carbamate formation
Catalysts Pd/C (industrial) Enhance coupling efficiency

Analysis of Preparation Methods

  • The nucleophilic substitution approach is the most reliable and widely reported method, allowing selective introduction of the o-tolyloxy and isopropoxy groups.
  • The use of polar aprotic solvents is critical to maximize nucleophilicity and reaction rate.
  • Base choice affects yield and purity; mild bases like potassium carbonate are preferred to minimize side reactions.
  • Carbamate formation typically involves reaction with carbamoyl chloride derivatives under basic conditions, with acid scavengers to neutralize liberated HCl.
  • Industrial methods improve scalability by employing continuous flow reactors and catalysts, enhancing yield and reducing reaction times.
  • Purification by chromatography and recrystallization ensures high purity essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate can undergo several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions might yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Production of primary or secondary alcohols.

    Substitution: Various substituted carbamates or other derivatives.

Scientific Research Applications

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a carbamate compound with potential applications across various scientific and industrial fields. Its molecular formula is C14H21NO4 .

Scientific Research Applications

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate may be utilized as an intermediate in organic synthesis. Other potential applications include:

  • Biology It may be used in biochemical assays or as a probe.
  • Medicine It may be used in drug development due to its pharmacological properties.
  • Industry It may be used in the formulation of pesticides or other industrial chemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidation can form corresponding oxides. Oxidizing agents include potassium permanganate or chromium trioxide. Products of oxidation may include ketones or aldehydes.
  • Reduction Reduction reactions might yield alcohols or amines. Reducing agents include lithium aluminum hydride or sodium borohydride. Reduction may result in the production of primary or secondary alcohols.
  • Substitution Nucleophilic substitution reactions can replace the carbamate group with other functional groups. Nucleophiles include amines, alcohols, or thiols for substitution reactions. Resulting products may include various substituted carbamates or other derivatives.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, possibly inhibiting or activating certain processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s structural analogs are differentiated by substituents on the propanol backbone and carbamate group. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate C₁₄H₂₁NO₄ 267.32 Isopropoxy, o-tolyloxy Not explicitly reported; structural similarity to muscle relaxants
Mephenesin carbamate (Tolseram) C₁₁H₁₅NO₄ 225.24 Methoxy, o-tolyloxy Muscle relaxant
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate C₁₃H₂₃NO₄ 257.33 Hexyloxy, propynyloxy Unknown; potential industrial applications
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol C₇H₁₁N₃O₄ 201.18 Nitroimidazolyl, methoxy Hypoxia-selective radiation sensitizer
Key Observations:
  • Mephenesin carbamate shares the o-tolyloxy group with the target compound but substitutes isopropoxy with methoxy.
  • The hexyloxy-propynyloxy analog (CAS 14669-17-1) has longer alkyl chains, which may enhance lipophilicity but reduce aqueous solubility compared to the target compound .
  • The nitroimidazole derivative replaces the carbamate and aryloxy groups with a nitroimidazole ring, enabling hypoxia-selective bioreduction and radiosensitization .

Physical and Chemical Properties

  • Lipophilicity : The target compound’s LogP value of 2.78 suggests moderate lipophilicity, higher than Mephenesin carbamate (smaller methoxy group) but lower than the hexyloxy-propynyloxy analog. This impacts bioavailability and membrane permeability.
  • Thermal Stability : The high boiling point (428.4°C ) and flash point (185.5°C ) indicate thermal stability suitable for industrial processing .

Biological Activity

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a chemical compound with a complex structure that suggests potential biological activity. Its molecular formula is C14H21NO4, and it is characterized by a carbamate functional group, which often plays a significant role in the biological activity of similar compounds.

Structural Information

The structural formula can be represented as follows:

  • Molecular Formula : C14H21NO4
  • SMILES Notation : CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N
  • InChIKey : DZJTUNPUCLMFDQ-UHFFFAOYSA-N

Biological Activity Overview

While specific literature on the biological activity of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is limited, we can extrapolate potential activities based on its structural characteristics and related compounds.

Antifungal Activity

Compounds with similar structures, particularly those containing carbamate groups, have been noted for their antifungal properties. For instance, pyrazole carboxamide derivatives have displayed significant antifungal activity against various phytopathogenic fungi, suggesting that 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate may also exhibit similar effects .

Insecticidal Properties

The presence of aromatic rings and ether functionalities in its structure indicates potential insecticidal properties. Many compounds with such features have been used in agricultural applications as insecticides. Regulatory documents highlight the importance of assessing the impact of such compounds on non-target organisms, including bees and aquatic life .

Case Studies and Research Findings

Although direct studies on 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate are scarce, related research provides insights into its potential biological activities:

  • Antimicrobial Activity : A study on pyrazole derivatives indicated that certain modifications could enhance antimicrobial efficacy. The introduction of specific substituents in the aromatic rings often leads to increased activity against bacterial strains .
  • Antioxidant Properties : Some derivatives of similar structural classes have shown antioxidant activities, which could imply that 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate might also possess these properties, contributing to its overall biological profile .

Comparative Analysis with Related Compounds

To better understand the potential biological activities of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate, a comparison with structurally related compounds is beneficial.

Compound NameStructureAntifungal ActivityInsecticidal ActivityReferences
Pyrazole CarboxamideStructureSignificant against R. solaniModerate
Carbamate DerivativeStructureNotable against various fungiHigh efficacy reported
Isopropyl CarbamateStructureLimited data availablePotential use in agriculture

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate?

  • Methodological Guidance :

  • Use nucleophilic substitution reactions with propargyl bromide or allyl derivatives under controlled conditions (e.g., potassium carbonate as a base). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., acetonitrile or DMF) to enhance intermediate solubility .
  • Employ temperature gradients (e.g., 60–80°C) to minimize side reactions. Quantify yields using gravimetric analysis and validate purity via NMR (δ4.7 for alkyne protons) and FT-IR (2,125 cm⁻¹ for C≡C stretches) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Guidance :

  • 1H/13C NMR : Assign peaks for carbamate protons (δ6.5–7.2 ppm) and isopropoxy groups (δ1.2–1.4 ppm). Compare with spectral libraries for analogous carbamates .
  • FT-IR : Identify carbonyl stretches (1,700–1,750 cm⁻¹) and ether linkages (1,100–1,250 cm⁻¹). Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Guidance :

  • Follow GHS guidelines: Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in amber glass vials at 4°C to prevent hydrolysis. Refer to SDS sections on emergency procedures (e.g., Chemtrec contacts for spills) .
  • Conduct risk assessments for inhalation/contact exposure using LC-MS to detect trace degradation products .

Q. How does the compound's stability vary under different storage conditions?

  • Methodological Guidance :

  • Test hydrolytic stability by incubating in aqueous buffers (pH 4–9) at 25°C and 40°C. Analyze degradation via HPLC-MS every 24 hours. Use argon-purged vials to prevent oxidation .
  • Assess photostability under UV light (300–400 nm) for 72 hours; monitor changes in NMR spectra for structural integrity .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

  • Methodological Guidance :

  • Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H). Optimize mobile phases (hexane/isopropanol) to separate (R)- and (S)-isomers. Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
  • Use asymmetric catalysis (e.g., Sharpless epoxidation) to favor specific stereoisomers. Monitor reaction kinetics via polarimetry .

Q. How can contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Guidance :

  • Perform dose-response assays across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-specific effects. Use siRNA knockdowns to isolate target receptors .
  • Cross-validate data with molecular docking simulations (e.g., AutoDock Vina) to reconcile binding affinity discrepancies .

Q. What in silico methods predict the compound’s interactions with biological targets?

  • Methodological Guidance :

  • Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to model carbamate-enzyme interactions. Use QSAR models to correlate substituent effects (e.g., o-tolyloxy vs. naphthyl groups) with activity .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can environmental degradation pathways of this compound be assessed?

  • Methodological Guidance :

  • Perform photolysis studies using simulated sunlight (λ > 290 nm) and LC-HRMS to identify transformation products (e.g., hydroxylated derivatives) .
  • Use OECD 301B biodegradation tests with activated sludge; quantify half-lives via GC-MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies of carbamate derivatives?

  • Methodological Guidance :

  • Synthesize analogs with varied substituents (e.g., replacing isopropoxy with tert-butoxy). Test in vitro bioactivity (IC50) and correlate with Hammett σ values for electronic effects .
  • Apply machine learning (e.g., Random Forest) to predict SAR trends from datasets of related carbamates .

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